An In-depth Technical Guide to 6-Amino-3-fluoro-2-methylphenol: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 6-Amino-3-fluoro-2-methylphenol: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Amino-3-fluoro-2-methylphenol, a substituted aromatic compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize its core chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications, grounded in established chemical principles and field-proven insights.
Core Chemical Identity and Structure
6-Amino-3-fluoro-2-methylphenol is a trifunctional aromatic compound featuring an amino group, a fluorine atom, and a methyl group substituted on a phenol ring. The precise arrangement of these substituents dictates its unique electronic and steric properties, making it a valuable building block in synthetic chemistry.
The structure of 6-Amino-3-fluoro-2-methylphenol is established as follows:
Caption: Proposed synthetic workflow for 6-Amino-3-fluoro-2-methylphenol.
Experimental Protocol Considerations:
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Step 1: Regioselective Nitration:
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Rationale: The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. Nitration of 3-fluoro-2-methylphenol is expected to occur at the C6 position, which is para to the hydroxyl group and ortho to the methyl group, and sterically accessible. The fluorine atom is a deactivating group but is also ortho-, para-directing. The directing effects of the -OH and -CH₃ groups are dominant.
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Methodology: Dissolve 3-fluoro-2-methylphenol in a suitable solvent like concentrated sulfuric acid. Cool the mixture in an ice bath (0-5 °C). Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the reaction rate and prevent over-nitration. After the addition, allow the reaction to proceed to completion, followed by quenching with ice water and extraction of the product.
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Step 2: Catalytic Reduction:
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Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.
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Methodology: Dissolve the synthesized 6-Nitro-3-fluoro-2-methylphenol intermediate in a solvent such as ethanol or tetrahydrofuran. [1]Add a catalyst, typically palladium on carbon (Pd/C). Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to hydrogen gas pressure (typically 50-60 psi). [1]Monitor the reaction until hydrogen uptake ceases. Filter the reaction mixture to remove the catalyst and evaporate the solvent to yield the final product, which can be further purified by recrystallization.
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Reactivity and Stability Profile
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Stability: The compound is expected to be stable under normal laboratory conditions. However, like many phenols and anilines, it may be sensitive to light and air, potentially oxidizing and changing color over time. Storage in a cool, dark place under an inert atmosphere is recommended. [2]* Reactivity: The molecule possesses three reactive sites:
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The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
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The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile for reactions like ether synthesis (O-alkylation). [3] * The aromatic ring is activated towards electrophilic aromatic substitution, although the positions are heavily influenced by the existing substituents.
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Incompatible Materials: Avoid strong oxidizing agents, which can react vigorously with the amino and phenol moieties. [2]
Applications in Drug Discovery and Development
The strategic incorporation of fluorine into drug candidates is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. [4]6-Amino-3-fluoro-2-methylphenol serves as a valuable scaffold that leverages these benefits.
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Improved Pharmacokinetics: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life. [5]* Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins. [6]* Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amino group. This fine-tuning of basicity is critical for optimizing a drug's solubility, absorption, and target engagement. [4] This compound is an ideal starting point or intermediate for synthesizing more complex molecules, such as kinase inhibitors, receptor antagonists, or other targeted therapies where the specific substitution pattern is crucial for activity. Its structure is related to intermediates used in the synthesis of dyes and other biologically active molecules. [7]
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-Amino-3-fluoro-2-methylphenol is not widely published, but based on analogous compounds like 5-Fluoro-2-methylphenol and various aminophenols, the following precautions are critical: [2][8]
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Hazard Identification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. [9][8]Some aminocresol derivatives have been noted for their genotoxic potential. [10]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. [2]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. [2]* First Aid:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [2] * In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. [2] * In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [2] * If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [2]
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References
- Chemcia Scientific, LLC. (2026, February 1). 6-Amino-3-fluoro-2-methyl-phenol-Information.
- ChemicalBook. (n.d.). 6-Amino-3-fluoro-2-methylphenol | 1823867-71-5.
- Sigma-Aldrich. (n.d.). 3-amino-6-fluoro-2-methylphenol | 1784742-57-9.
- PubChemLite. (n.d.). 3-amino-6-fluoro-2-methylphenol (C7H8FNO).
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 5-Fluoro-2-methylphenol.
- Choe, Y. S., et al. (n.d.). Synthesis and evaluation of 6-(3-[18F]fluoro-2-hydroxypropyl)- substituted 2-pyridylbenzothiophenes and 2-pyridylbenzothiazoles as potential PET tracers for imaging Aβ plaques.
- Cosmetic Ingredient Review. (2023, June 27). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.
- Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.
- Kumar, P., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.
- Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc.
- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
- PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol.
- Chem-Impex. (n.d.). 3-Amino-2-chloro-6-methylphenol.
- NOAA. (n.d.). 3-AMINO-6-METHYLPHENOL | CAMEO Chemicals.
- MDPI. (2023, January 16). Physicochemical Characteristics, Techno-Functionalities, and Amino Acid Profile of Prionoplus reticularis (Huhu) Larvae and Pupae Protein Extracts.
- Sigma-Aldrich. (n.d.). 3-Amino-2-methylphenol 95 53222-92-7.
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